(4-Nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Description
This compound is a structurally complex synthetic molecule characterized by multiple functional groups, including a 4-nitrophenyl ester, a guanidino (diaminomethylideneamino) moiety, and a phenylmethoxycarbonyl (Cbz) protecting group. Its hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C21H26ClN5O6 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C21H25N5O6.ClH/c22-20(23)24-12-4-7-18(25-21(28)32-14-15-5-2-1-3-6-15)19(27)31-13-16-8-10-17(11-9-16)26(29)30;/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,25,28)(H4,22,23,24);1H |
InChI Key |
NZOFENWQBGWSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Details
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Protection | Phenylmethoxycarbonyl chloride (Cbz-Cl), base | Amino group of pentanoic acid derivative is protected with Cbz to form phenylmethoxycarbonylamino group. |
| 2 | Esterification | 4-Nitrophenylmethanol, coupling agent (e.g., DCC) | The carboxyl group of the protected amino acid is esterified with 4-nitrophenylmethanol to form the 4-nitrophenylmethyl ester. |
| 3 | Guanidinylation (Diaminomethylideneamino introduction) | Guanidine derivatives or amidine reagents, mild base | Introduction of the diaminomethylideneamino group at the 5-position by nucleophilic substitution or amidine formation. |
| 4 | Salt formation | Hydrogen chloride gas or HCl in solvent | Conversion of the free base to hydrochloride salt to enhance stability and handling. |
Specific Examples from Literature and Patents
Patent US20110154583A1 describes methods involving esterification with 4-nitrophenylmethanol and protection strategies for amino acids, which can be adapted for this compound's synthesis.
Patent EP4212522A1 outlines synthetic routes for related amino acid derivatives involving phenylmethoxycarbonyl protection and guanidinylation steps, yielding compounds with similar structural motifs.
PubChem entry (CID 81732) for N-(4-Nitrophenyl)-L-glutamine provides structural analogs and suggests that the starting materials can be derived from L-glutamine derivatives, which undergo protection and esterification.
Analytical Data and Research Results
Notes on Practical Considerations
Protection and deprotection steps must be carefully controlled to avoid side reactions, particularly with the sensitive guanidine group.
Use of coupling agents like dicyclohexylcarbodiimide (DCC) or similar carbodiimides is common for ester formation with 4-nitrophenylmethanol.
Hydrochloride salt formation is typically performed at the final stage to ensure compound stability and improved solubility for biological applications.
Purification often involves recrystallization or chromatographic techniques due to the compound's complex structure.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino Protection | Phenylmethoxycarbonyl chloride, base (e.g., NaHCO3) | Protected amino acid intermediate |
| 2 | Esterification | 4-Nitrophenylmethanol, DCC or EDC, DMAP catalyst | 4-Nitrophenylmethyl ester formed |
| 3 | Guanidinylation | Guanidine derivatives, mild base (e.g., triethylamine) | Diaminomethylideneamino group introduced |
| 4 | Salt Formation | HCl gas or HCl in ethanol | Hydrochloride salt of final compound |
Chemical Reactions Analysis
Types of Reactions
2-Arg-obzl(4-no2)hydrochloride and hydrobromide undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo substitution reactions, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum are used in hydrogenation reactions.
Substitution: Reagents like sodium hydride or lithium aluminum hydride are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-Arg-obzl(4-no2)hydrochloride and hydrobromide have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential role in enzyme inhibition and protein modification.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and as reagents in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Arg-obzl(4-no2)hydrochloride and hydrobromide involves their interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The benzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional group similarities with:
- Benzyloxycarbonyl (Cbz)-protected peptides : Commonly used in peptide synthesis to protect amine groups during stepwise elongation. The Cbz group in this compound may serve a similar protective role during synthesis .
- 4-Nitrophenyl esters : Widely employed as activated esters in acyl transfer reactions. The 4-nitrophenyl moiety here likely enhances reactivity in esterification or transesterification processes .
- Guanidine-containing molecules : Such as arginine derivatives or trypsin inhibitors, which leverage the guanidine group’s strong basicity and hydrogen-bonding capacity for biological interactions .
Physicochemical Properties
A hypothetical comparison of key properties is outlined below, inferred from structural analogs and methodologies in the evidence:
| Property | Target Compound | 4-Nitrophenyl Acetate | Cbz-Protected Alanine | Guanidine HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~480 (estimated) | 181.15 | 237.27 | 95.53 |
| Solubility | High (due to HCl salt) | Low in water | Moderate in DMSO | High in water |
| Key Functional Groups | Nitrophenyl, Cbz, guanidine | Nitrophenyl, ester | Cbz, carboxylic acid | Guanidine |
| Bioactivity | Hypothesized enzyme inhibition | Acyl donor in synthesis | Peptide synthesis | Protein denaturation |
Note: Data extrapolated from general analog properties and synthesis methodologies .
Biological Activity
The compound (4-Nitrophenyl)methyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride , also known as Z-Arg-ONbzl hydrochloride, is a derivative of L-arginine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C21H25N5O6
- Molecular Weight : 560.83 g/mol
- CAS Number : 96723-72-7
- IUPAC Name : (4-nitrophenyl)methyl (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
The biological activity of this compound is primarily attributed to its role as a substrate and modulator in various biochemical pathways. It acts as a precursor for nitric oxide synthesis, which is crucial for various physiological processes including vasodilation and neurotransmission. The presence of the nitrophenyl group suggests potential interactions with cellular signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide synthase (NOS).
Biological Activities
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is vital for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Anti-inflammatory | Inhibits cytokine production | |
| Anticancer | Inhibits growth in specific cancer cell lines |
Detailed Research Findings
- Antioxidant Activity : A study demonstrated that the compound effectively scavenges free radicals, leading to a decrease in lipid peroxidation levels in cultured cells. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative stress.
- Anti-inflammatory Mechanism : In vitro experiments showed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its role in modulating inflammatory responses.
- Cancer Cell Proliferation : A notable study on human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism appears to involve cell cycle arrest at the G0/G1 phase, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
